molecular formula C14H10ClN3O2 B10833873 N-(4-chloro-3-hydroxyphenyl)-1H-indazole-5-carboxamide

N-(4-chloro-3-hydroxyphenyl)-1H-indazole-5-carboxamide

Cat. No.: B10833873
M. Wt: 287.70 g/mol
InChI Key: HSMCXXGJZHHZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

PMID25399762-Compound-Table1-C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

PMID25399762-Compound-Table1-C6 has a wide range of scientific research applications, including:

Mechanism of Action

PMID25399762-Compound-Table1-C6 exerts its effects by inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the oxidative deamination of biogenic and xenobiotic amines. By inhibiting MAO-B, the compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID25399762-Compound-Table1-C6 is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for monoamine oxidase type B. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

N-(4-chloro-3-hydroxyphenyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C14H10ClN3O2/c15-11-3-2-10(6-13(11)19)17-14(20)8-1-4-12-9(5-8)7-16-18-12/h1-7,19H,(H,16,18)(H,17,20)

InChI Key

HSMCXXGJZHHZDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)O)C=NN2

Origin of Product

United States

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